An In-Depth Technical Guide to the Synthesis and Characterization of Desmethylene Paroxetine Hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Desmethylene Paroxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Desmethylene paroxetine (B1678475) hydrochloride, a significant metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
Desmethylene paroxetine, also known as the catechol metabolite of paroxetine, is a primary product of paroxetine's metabolism in humans.[1] The metabolic process involves the demethylenation of the methylenedioxy group of the paroxetine molecule.[2] As a major urinary metabolite, the synthesis and characterization of Desmethylene paroxetine hydrochloride are crucial for metabolism studies, impurity profiling of paroxetine, and as a reference standard in analytical and forensic applications.[1] Understanding its properties is essential for a complete pharmacological and toxicological profile of paroxetine.
Synthesis of Desmethylene Paroxetine Hydrochloride
The synthesis of Desmethylene paroxetine hydrochloride proceeds through a multi-step sequence, starting from a suitable precursor and involving a key demethylenation step. The general synthetic approach is based on the methodology described for the synthesis of major paroxetine metabolites.
Synthetic Pathway
The synthesis commences with the protection of the piperidine (B6355638) nitrogen of a suitable paroxetine precursor, followed by the critical demethylenation of the methylenedioxy group to yield the catechol functionality. Subsequent deprotection and salt formation with hydrochloric acid afford the final product, Desmethylene paroxetine hydrochloride.
Caption: Synthetic pathway for Desmethylene Paroxetine Hydrochloride.
Experimental Protocols
Step 1: N-Protection of Paroxetine Precursor
A solution of the paroxetine precursor in a suitable solvent (e.g., dichloromethane) is treated with a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The N-protected intermediate is then isolated and purified using standard techniques like column chromatography.
Step 2: Demethylenation
The N-protected paroxetine derivative is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A demethylenating agent, such as boron tribromide (BBr₃), is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched, and the N-protected Desmethylene paroxetine is extracted and purified.
Step 3: Deprotection and Hydrochloride Salt Formation
The purified N-protected Desmethylene paroxetine is treated with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) to remove the protecting group. After the deprotection is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether or isopropanol) is added to precipitate the hydrochloride salt. The Desmethylene paroxetine hydrochloride is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Characterization of Desmethylene Paroxetine Hydrochloride
The synthesized Desmethylene paroxetine hydrochloride is characterized by various analytical techniques to confirm its identity, purity, and structure.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀FNO₃ · HCl | |
| Molecular Weight | 353.82 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| CAS Number | 1394861-12-1 (for hydrochloride salt) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum confirms the presence of the key functional groups and the overall structure of the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, further confirming its structure.
IR (Infrared) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H (hydroxyl), N-H (amine hydrochloride), C-H (aromatic and aliphatic), and C-F bonds.
MS (Mass Spectrometry)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation. The expected molecular ion peak for the free base (C₁₈H₂₀FNO₃) would be at m/z [M+H]⁺.
| Analytical Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons of the fluorophenyl and catechol rings, piperidine ring protons, and the methylene (B1212753) bridge protons. |
| ¹⁹F NMR (DMSO-d₆) | A signal corresponding to the fluorine atom on the phenyl ring. |
| Mass Spectrometry | Molecular ion peak consistent with the chemical formula. |
| Purity (by HPLC) | ≥98% |
| Specific Rotation | A specific optical rotation value is expected due to the chiral nature of the molecule. |
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of synthesized Desmethylene paroxetine hydrochloride.
Caption: Analytical workflow for Desmethylene Paroxetine Hydrochloride.
Signaling Pathway Context: Interaction with the Serotonin Transporter (SERT)
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI).[1] It exerts its therapeutic effect by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3][4] This blockage leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. As a major metabolite of paroxetine, Desmethylene paroxetine's interaction with SERT is of significant interest. It is presumed to have a similar, though potentially less potent, inhibitory effect on SERT.
The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of the Serotonin Transporter (SERT) by Desmethylene Paroxetine.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of Desmethylene paroxetine hydrochloride. The provided synthetic pathway and experimental protocols offer a foundation for its laboratory preparation. The comprehensive characterization data, presented in a structured format, serves as a valuable reference for researchers. Furthermore, the contextualization of its likely mechanism of action through the inhibition of the serotonin transporter highlights its pharmacological relevance. This information is critical for advancing research in drug metabolism, analytical chemistry, and the broader field of neuropharmacology.
